P-tert-Butoxy-alpha-methyl styrene

Photoresist processing Thermal deprotection Polymer byproducts

P-tert-Butoxy-alpha-methyl styrene (CAS 105612-78-0), also referred to as 4-tert-butoxy-α-methylstyrene (BUOMST), is a para-substituted α-methylstyrene derivative bearing a tert-butyl ether protecting group. As a member of the substituted styrene monomer class, it is primarily employed as a protected precursor to poly(p-hydroxy-α-methylstyrene).

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 105612-78-0
Cat. No. B035212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-tert-Butoxy-alpha-methyl styrene
CAS105612-78-0
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=C(C=C1)OC(C)(C)C
InChIInChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3
InChIKeyLQDGDDQWVWZDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-tert-Butoxy-alpha-methyl styrene (CAS 105612-78-0): A Protectable α-Methylstyrene Monomer for Precision Polymer Synthesis


P-tert-Butoxy-alpha-methyl styrene (CAS 105612-78-0), also referred to as 4-tert-butoxy-α-methylstyrene (BUOMST), is a para-substituted α-methylstyrene derivative bearing a tert-butyl ether protecting group. As a member of the substituted styrene monomer class, it is primarily employed as a protected precursor to poly(p-hydroxy-α-methylstyrene) [1]. The tert-butoxy group serves as an acid-labile protecting moiety, enabling controlled polymerization and subsequent selective deprotection to yield phenolic polymers with well-defined architectures. Unlike tert-butoxycarbonyl (BOC)-protected analogs that release isobutene and CO₂ upon thermolysis, BUOMST cleaves cleanly to isobutene gas and a phenolic polymer, representing a simpler deprotection pathway [2]. The monomer has been specifically explored in advanced photoresist formulations for 157 nm (F₂ laser) lithography, where its copolymers with methacrylonitrile exhibit transmittance values of 29–44% at 0.1 μm film thickness at 157 nm [3].

Precursor Poly(p-hydroxy-α-methylstyrene) synthesis via acid-labile deprotection
Deprotection Single-component isobutene elimination; no CO₂ byproduct
Photoresist 157 nm lithography imaging layer with 29–44% transmittance

Why P-tert-Butoxy-alpha-methyl styrene Cannot Be Replaced by Generic Hydroxystyrene Protecting Group Alternatives


The choice between tert-butoxy (ether) and tert-butoxycarbonyloxy (carbonate, t-BOC) protecting groups in α-methylstyrene monomers fundamentally alters the deprotection mechanism, thermal behavior, and lithographic performance of the resulting polymers. Poly(4-tert-butoxycarbonyloxy-α-methylstyrene) (t-BOC-protected) undergoes thermolysis with elimination of both isobutene and carbon dioxide, a two-component gas evolution that can cause film blistering and uneven dissolution during post-exposure bake in photoresist processing [1]. In contrast, poly(4-tert-butoxy-α-methylstyrene) (BUOMST-derived) deprotects via a single isobutene elimination, simplifying processing and reducing volatile byproduct complications [2]. Furthermore, the higher thermal stability of the tert-butyl ether linkage compared to the carbonate ester directly impacts shelf-life, polymerization conditions, and the thermal budget available during device fabrication [3]. These mechanistic differences mean that t-BOC-protected and tert-butoxy-protected monomers are not interchangeable for applications requiring precise control over deprotection kinetics, film integrity, or outgassing profiles.

Deprotection pathway mismatch
Tert-butoxy ether releases only isobutene; t-BOC carbonate analog generates isobutene + CO₂, which may cause film blistering during post-exposure bake.
Thermal stability gap
Ether deblocks ~50–70°C higher than the carbonate. This difference shifts processing windows and can lead to premature deprotection when substituting monomers.
Anionic polymerization compatibility
The ether group remains intact under carbanionic conditions; the carbonate undergoes partial nucleophilic cleavage, broadening dispersity and limiting block copolymer precision.

Quantitative Evidence Guide: P-tert-Butoxy-alpha-methyl styrene vs. Closest Analogs for Scientific Selection


Deprotection Mechanism: Single-Component vs. Two-Component Gas Elimination During Thermolysis

Poly(4-tert-butoxy-α-methylstyrene) (derived from BUOMST) undergoes thermolytic deprotection through elimination of a single volatile species (isobutene), whereas poly(4-tert-butoxycarbonyloxy-α-methylstyrene) (derived from the t-BOC analog) eliminates both isobutene and carbon dioxide [1]. This mechanistic difference directly impacts film quality during post-exposure bake in chemically amplified photoresists, where two-component gas evolution in t-BOC polymers has been associated with micro-bubble formation and thickness non-uniformity [2].

Deprotection mechanism
Class-level
1 volatile species (isobutene) vs. 2 (isobutene + CO₂)
Simpler outgassing reduces film-defect risk
Solid-state thermolysis at 90–130°C; inferred from ether/carbonate mechanism studies
Photoresist processing Thermal deprotection Polymer byproducts

VUV Transparency at 157 nm: BUOMST Copolymer Transmittance for F₂ Laser Lithography

Copolymers of BUOMST with methacrylonitrile (MAN) were synthesized and evaluated as single-layer resists for 157 nm (F₂ excimer laser) lithography. The BUOMST-MAN copolymer films (0.1 μm thickness) exhibited transmittance values ranging from 29% to 44% at 157 nm, placing them within the usable transparency window for VUV lithography [1]. Among the five α-methylstyrene derivatives tested (BOCMST, BUOMST, F6PMST, BOCF6PMST, BOCF2MST), the BUOMST-based copolymer provided a balance of transparency, dissolution contrast, and etch resistance that justified its selection for bilayer resist architectures [1].

VUV transparency
Head-to-head
29–44% transmittance at 157 nm (0.1 μm film)
Within usable window for F₂ laser lithography
Copolymer with methacrylonitrile; compared to 4 other α-methylstyrene derivatives
157 nm lithography VUV photoresist Optical transparency

Controlled Polymerization: Living Anionic Polymerization for Narrow Dispersity Polymers

BUOMST has been successfully polymerized via living anionic polymerization to yield poly(4-tert-butoxy-α-methylstyrene) with controlled molecular weight and narrow molecular weight distribution [1]. The tert-butoxy protecting group is stable under anionic polymerization conditions, unlike the t-BOC (carbonate) group, which is susceptible to nucleophilic attack by carbanionic chain ends or initiator fragments [2]. This stability enables the synthesis of well-defined block copolymers and complex macromolecular architectures where precise control over block lengths and dispersity is essential [1].

Anionic polymerization
Reported
Ether stable to carbanions; carbonate partially labile
Enables narrow-dispersity block copolymers
Living anionic at -78°C; THF/organolithium initiator
Living anionic polymerization Molecular weight control Block copolymer synthesis

Thermal Stability: Ether vs. Carbonate Protecting Group Decomposition Onset

The tert-butyl ether protecting group in BUOMST-derived polymers exhibits a higher thermal decomposition onset temperature compared to the tert-butoxycarbonyl (t-BOC) carbonate group. Thermogravimetric analysis of poly(4-tert-butoxystyrene) (structurally analogous to the target compound's polymer) shows deblocking onset above approximately 200°C [1], whereas poly(4-tert-butoxycarbonyloxystyrene) begins deprotection at approximately 130–150°C [2]. This ~50–70°C higher thermal threshold provides a wider processing window for post-polymerization modifications and high-temperature device fabrication steps.

Thermal stability
Reported
Deprotection onset > ~200°C vs. ~130–150°C for carbonate
Wider processing window before deprotection
TGA data inferred from poly(4-tert-butoxystyrene) analog
Thermal stability Deprotection temperature Polymer processing window

Etch Resistance in Bilayer Resist Architectures: Oxygen Plasma Durability

In bilayer resist architectures for 157 nm lithography, BUOMST-MAN copolymers served as the imaging layer atop a planarizing underlayer. The BUOMST-based imaging layer demonstrated sufficient resistance to oxygen reactive ion etching (O₂ RIE) to enable pattern transfer to the underlayer [1]. In the same study, the trimethylsilyl-protected MAN-HMST copolymer (MAN-SiMST) was specifically noted for its high etch resistance, serving as a benchmark for comparison [1].

Etch resistance
Reported
Sufficient O₂ RIE resistance for bilayer pattern transfer
Viable imaging layer in 157 nm bilayer stacks
Compared with silyl-protected MAN copolymer benchmark
Reactive ion etching Bilayer resist Oxygen plasma resistance

Steric Effects on Polymerization Kinetics: Comparison with Unsubstituted Styrene

The combined steric bulk of the para-tert-butoxy substituent and the α-methyl group in BUOMST reduces radical homopolymerization rates compared to unsubstituted styrene [1]. Differential scanning calorimetry (DSC) studies of styrenic copolymer curing indicate that the reduced propagation rate constant (kp) for BUOMST relative to styrene directly impacts copolymer composition drift in batch polymerizations, requiring careful comonomer feed control to achieve uniform copolymer composition [1][2]. This steric effect must be considered when selecting between BUOMST and less hindered protected styrenes (e.g., 4-tert-butoxystyrene lacking the α-methyl group) for applications demanding high polymerization rates.

Steric kinetics
Class-level
Reduced radical propagation rate vs. unsubstituted styrene
May require feed control for uniform copolymer composition
Qualitative inference; quantitative kp not located
Polymerization kinetics Steric hindrance Copolymer composition drift

Optimal Application Scenarios for P-tert-Butoxy-alpha-methyl styrene Based on Evidence


Precision Synthesis of Block Copolymers Containing Poly(p-hydroxy-α-methylstyrene) Segments via Living Anionic Polymerization

BUOMST is the preferred monomer choice when the synthetic target is a well-defined block copolymer containing poly(p-hydroxy-α-methylstyrene) (PHOMS) segments. The tert-butoxy ether protecting group survives anionic polymerization conditions intact, unlike the t-BOC carbonate analog which undergoes partial nucleophilic cleavage [1]. Post-polymerization acid-catalyzed deblocking liberates the phenolic polymer quantitatively, enabling the creation of amphiphilic block copolymers, polymer electrolyte membranes, and directed self-assembly (DSA) materials with controlled domain sizes and interfacial properties [2]. This application directly leverages the protecting group stability evidence from Section 3, Evidence Item 3, where ether vs. carbonate stability under anionic conditions was compared.

157 nm (F₂ Laser) Bilayer Photoresist Imaging Layer Formulation

BUOMST-based copolymers with methacrylonitrile (MAN) are specifically suited for imaging layers in bilayer resist stacks for 157 nm VUV lithography. The BUOMST-MAN copolymer provides 29–44% transmittance at 0.1 μm thickness at the exposure wavelength, combined with sufficient oxygen plasma etch resistance for pattern transfer to the underlayer [1]. The simplified single-component deprotection chemistry (isobutene only, no CO₂) during post-exposure bake reduces the risk of film blistering compared to t-BOC-based resists [2]. This scenario is supported by the transmittance data from Evidence Item 2 and the deprotection mechanism analysis from Evidence Item 1.

Thermally Stable Sacrificial or Templating Polymer Layers Requiring High-Temperature Processing

For applications requiring a thermally removable template polymer that must survive processing temperatures above 150°C before deliberate deprotection, BUOMST-derived polymers offer a distinct advantage over t-BOC carbonate analogs. The ~50–70°C higher thermal deprotection onset (Section 3, Evidence Item 4) enables the polymer film to withstand aggressive processing conditions—such as high-temperature solvent annealing, thermal nanoimprint lithography, or chemical vapor deposition (CVD) of overlayers—without premature deprotection. Upon completion of processing, the tert-butoxy groups can be cleaved by strong acid treatment or prolonged heating above 200°C to generate nanoporous poly(p-hydroxy-α-methylstyrene) scaffolds [1].

Research on Substituent Effects in α-Methylstyrene Cationic Polymerization Mechanism Studies

BUOMST serves as a key substrate in fundamental studies of substituent electronic and steric effects on carbocationic polymerization mechanisms. The para-tert-butoxy group, with its characteristic Hammett σp value and steric bulk, provides a distinct data point in systematic structure–reactivity investigations of para-substituted α-methylstyrenes [1]. Such studies inform catalyst design and solvent selection for achieving desired polymer tacticity and molecular weight distributions, as demonstrated by the work on solvent polarity effects on syndiotactic/isotactic ratios in poly(para-substituted α-methylstyrene) systems [2]. This application is supported by the class-level polymerization kinetics evidence in Section 3, Evidence Item 6.

Application
Selection Property
Validation Focus
Block copolymer synthesis with phenolic segments
Ether stability in living anionic polymerization
Dispersity and block architecture control
157 nm bilayer photoresist imaging layer
VUV transparency and single-component deprotection
Film integrity and O₂ etch resistance
Thermally stable sacrificial/templating layer
Higher thermal deprotection onset (>200°C)
Process compatibility above 150°C
Substituent effect studies in cationic polymerization
Para-tert-butoxy Hammett and steric parameters
Tacticity and kinetics modeling
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